molecular formula C17H17N3O2S B2793387 N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide CAS No. 895013-91-9

N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B2793387
CAS No.: 895013-91-9
M. Wt: 327.4
InChI Key: VRLGFFJCLJFYTL-UHFFFAOYSA-N
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Description

N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide (CAS 920208-29-3) is a synthetic small molecule with a molecular formula of C 24 H 23 N 3 O 3 S 2 and a molecular weight of 465.6 g/mol . This compound belongs to the benzothiazole class of heterocycles, which are extensively investigated in medicinal chemistry for their diverse biological activities. While specific assay data for this compound is not yet published in the scientific literature, its core structure is highly relevant for neuroscience research, particularly in the context of Alzheimer's disease (AD) . Benzothiazole and thiazolidine derivatives have demonstrated significant potential as multi-target agents in preclinical studies. Research on analogous compounds shows they can ameliorate pathological conditions of AD by affecting various targets, including the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activity, which are key enzymes in the cholinergic hypothesis of the disease . Furthermore, such derivatives have been shown to inhibit the aggregation of amyloid-beta (Aβ) peptide , a primary component of the senile plaques that are a hallmark of Alzheimer's pathology . The design of hybrid molecules that act on multiple protein targets involved in AD pathogenicity is considered an effective approach for developing new treatments for neurodegenerative diseases . The structure of this acetamide derivative, which incorporates a 6-ethoxybenzothiazole moiety linked to a pyridinylmethyl group, suggests it is a candidate for such investigative work. Researchers may find this compound valuable for in vitro studies aimed at understanding its mechanism of action, its binding affinity to enzymatic targets like cholinesterases or glycogen synthase kinase-3β (GSK-3β), and its efficacy in inhibiting protein misfolding and aggregation . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-3-22-14-6-7-15-16(9-14)23-17(19-15)20(12(2)21)11-13-5-4-8-18-10-13/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRLGFFJCLJFYTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide is a compound that belongs to the benzothiazole derivative family, known for their diverse biological activities. This compound features a unique structural framework that includes a benzothiazole moiety substituted at the 6-position with an ethoxy group and an acetamide functional group. Its molecular formula is C14_{14}H16_{16}N2_{2}O2_{2}S, with a molecular weight of approximately 270.74 g/mol. The biological activity of this compound has been the focus of various studies, highlighting its potential applications in medicinal chemistry.

The biological activity of this compound has been attributed to its interactions with specific biological targets. Notably, it has shown effective binding to enzymes such as urease, which is critical in various physiological processes. Molecular docking studies indicate that hydrogen bonding plays a significant role in its mechanism of action against these enzymes, suggesting that modifications to its structure could enhance its biological efficacy .

Biological Activities

The compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies have indicated that derivatives of benzothiazole compounds, including this compound, possess significant antimicrobial properties against various pathogens.
  • Antioxidant Properties : Research has shown that related compounds demonstrate antioxidant activities, which may be beneficial in preventing oxidative stress-related diseases .
  • Cytotoxicity against Cancer Cells : The compound has been evaluated for its cytotoxic effects on tumorigenic cell lines. It has demonstrated selective cytotoxicity, indicating potential as an anticancer agent .

Comparative Analysis with Similar Compounds

To understand the unique profile of this compound, it is useful to compare it with other related benzothiazole derivatives:

Compound NameStructure TypeNotable Activities
N-(6-chlorobenzo[d]thiazol-2-yl)acetamideBenzothiazole derivativeAntimicrobial
N-(6-methylbenzo[d]thiazol-2-yl)acetamideBenzothiazole derivativeAntioxidant and urease inhibition
N-(6-bromobenzo[d]thiazol-2-yl)acetamideBenzothiazole derivativeAntimicrobial
N-(6-nitrobenzo[d]thiazol-2-yl)acetamideBenzothiazole derivativeAnticancer

This compound stands out due to its ethoxy substitution at the 6-position, which may influence its solubility and overall biological activity compared to other derivatives .

Case Studies

Several studies have explored the biological effects of benzothiazole derivatives:

  • Cytotoxicity Study : A study assessed the cytotoxic effects of various benzothiazole derivatives on tumorigenic cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity with varying degrees of selectivity against cancer cells compared to normal cells .
  • Urease Inhibition : Molecular docking studies highlighted that this compound effectively inhibits urease activity, which is crucial for certain pathogens' survival and proliferation. The binding interactions were characterized by hydrogen bonds that stabilize the enzyme-inhibitor complex .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key physicochemical properties of N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide with structurally related compounds:

Compound Name Substituent (Benzothiazole Position) Yield (%) Melting Point (°C) Notable Spectral Data (IR, NMR) Reference
This compound Ethoxy (6) 78 255.9 IR: 3336 (NH), 1680 (C=O)
N-(6-Methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide (20) Methoxy (6) 98 Not reported IR: 1663 (C=O), 1601 (C=N)
PB8 (2-(2,4-dioxo-5-(pyridin-2-ylmethylene)thiazolidin-3-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide) Ethoxy (6) 55 230 IR: NH (3435), C=O (1663)
PB9 (6-Fluoro analog) Fluoro (6) 60 265 IR: C-F (1233), C=O (1663)
GB1 (4-Chloro analog) Chloro (4) 55 279–295 IR: C-Cl (1395), C=O (1663)
Compound 3f (3-Cyano-5-(trifluoromethyl)phenyl) Trifluoromethyl (6) Not reported 212–213 13C-NMR: 167.7 (C=O), 148.7 (CF3)

Key Observations :

  • Melting Points : Electron-withdrawing groups (e.g., fluoro in PB9, chloro in GB1) elevate melting points due to stronger intermolecular interactions .
  • Synthetic Yields : Methoxy derivatives (compound 20) achieve higher yields (98%) compared to ethoxy analogs (78%), likely due to steric hindrance during synthesis .

Q & A

Q. Critical Parameters for Optimization :

  • Temperature : Excess heat during acylation can lead to byproducts; maintain ≤25°C.
  • Catalyst Loading : DMAP at 1.5 equivalents ensures efficient acetylation .
  • Solvent Choice : Polar aprotic solvents (e.g., CH₂Cl₂) minimize side reactions .

Which analytical techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?

Q. Core Analytical Workflow :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., ethoxy group integration at δ 1.3–1.5 ppm for CH₃ and δ 4.1–4.3 ppm for OCH₂) .
  • Mass Spectrometry (HRMS) : Validates molecular ion [M+H]⁺ with <2 ppm error .
  • IR Spectroscopy : Key peaks include C=O stretch at ~1663 cm⁻¹ and benzothiazole C-N vibrations at ~1515 cm⁻¹ .

Q. Addressing Spectral Discrepancies :

  • Byproduct Identification : Use preparative TLC (e.g., 1:1 EtOAc/hexane) to isolate impurities, followed by comparative NMR/MS analysis .
  • Dynamic Effects : Variable-temperature NMR resolves overlapping signals caused by rotamers .

How can researchers design in vitro assays to evaluate the biological activity of this compound, particularly in anticancer contexts?

Q. Basic Screening Framework :

  • Cell Viability Assays : Use MTT or resazurin assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination .
  • Target Engagement : Molecular docking (AutoDock Vina) predicts binding to tubulin or kinases, guided by structural analogs .

Q. Advanced Mechanistic Studies :

  • Enzyme Inhibition : Fluorescence polarization assays quantify inhibition of β-tubulin polymerization .
  • Apoptosis Markers : Western blotting for caspase-3/9 activation and PARP cleavage .

How should researchers optimize reaction yields when scaling up synthesis, and what pitfalls are common?

Q. Advanced Optimization Strategies :

  • Solvent Screening : Test DMF or THF for improved solubility of intermediates .
  • Catalyst Alternatives : Replace DMAP with polymer-supported catalysts for easier purification .
  • Byproduct Mitigation : Add molecular sieves to absorb acetic acid during acylation .

Q. Common Pitfalls :

  • Low Yield : Often due to incomplete amine condensation; monitor via TLC (Rf = 0.5 in EtOAc/hexane) .
  • Purity Loss : Gradient elution in chromatography (40% → 50% EtOAc/hexane) separates co-eluting impurities .

How can conflicting reports about this compound’s bioactivity be resolved, particularly in structure-activity relationship (SAR) studies?

Q. Methodological Approaches :

  • SAR Profiling : Synthesize analogs with modified ethoxy/pyridyl groups and compare IC₅₀ values .
  • Meta-Analysis : Cross-reference datasets from orthogonal assays (e.g., enzymatic vs. cell-based) to identify assay-specific biases .

Q. Case Example :

  • Contradictory Anticancer Data : Differences in cell line permeability (e.g., P-gp overexpression in MDR cells) may explain variability; validate via efflux pump inhibition assays .

What advanced computational methods are recommended to study this compound’s mechanism of action?

Q. In Silico Workflow :

  • Molecular Dynamics (MD) : Simulate binding stability to β-tubulin over 100 ns trajectories (AMBER/CHARMM) .
  • Pharmacophore Modeling : Identify critical H-bond donors (acetamide) and hydrophobic pockets (benzothiazole) for lead optimization .

Q. Validation :

  • Free Energy Calculations : Use MM-PBSA to rank binding affinities of analogs .

How can solubility and stability challenges be addressed during formulation for in vivo studies?

Q. Preformulation Strategies :

  • Solubility Enhancement : Use co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

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